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Compound of Interest

Compound Name: 3,5-Dibromopyridin-4(3H)-one

CAS No.: 28419-11-6

Cat. No.: B1466557

Get Quote

Executive Summary
3,5-Dibromo-4-pyridone is a critical intermediate in the synthesis of complex heterocyclic

pharmaceuticals, particularly for thyromimetics and antiviral agents.[1] While laboratory-scale

methods often utilize N-bromosuccinimide (NBS) in organic solvents, these routes are cost-

prohibitive and atom-inefficient at the kilogram scale.[1]

This protocol details a robust, scalable, and eco-friendly manufacturing route utilizing elemental

bromine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-

inserted">

) in an aqueous alkaline medium. This method offers superior atom economy, simplified workup
(filtration-based isolation), and elimination of halogenated organic solvents.
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Metric Value Notes

Yield > 83% Isolated yield after purification

Purity (HPLC) > 98%
Suitable for GMP downstream

processing

Atom Economy High
Byproduct is inorganic salt

(KBr)

Cost Efficiency High
Uses water as solvent and

as reagent

Reaction Mechanism & Strategic Analysis
Mechanistic Pathway
The reaction proceeds via Electrophilic Aromatic Substitution (EAS).[1] 4-Pyridone exists in

tautomeric equilibrium with 4-hydroxypyridine.[1][2][3] In alkaline media, the substrate is

deprotonated to form the pyridin-4-olate anion.[1] This anionic species is highly activated at the

3- and 5-positions due to the strong electron-donating effect of the oxyanion, facilitating rapid

reaction with electrophilic bromine even at low temperatures.[1]
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Caption: Activation of 4-pyridone via base-mediated deprotonation followed by electrophilic

bromination.

Detailed Experimental Protocol
Materials & Equipment

Reactor: Glass-lined or Hastelloy reactor (resistant to
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corrosion).

Reagents:

4-Pyridone (Commercial Grade, >98%)[1][4]

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)[1]

Bromine (

, Liquid)[4]

Deionized Water[1]

Ethanol (for recrystallization)[1][5]

Safety: Scrubber system for ngcontent-ng-c1989010908="" _nghost-ng-c2127666394=""

class="inline ng-star-inserted">

/HBr vapors; full PPE including face shield and chemically resistant gloves.

Step-by-Step Procedure (Scale: 100g Basis)
Step 1: Solubilization and Activation

Charge the reactor with Deionized Water (500 mL).

Add KOH (65.0 g, 1.16 mol) with stirring. Note: Exothermic dissolution; allow to cool.[1]

Add 4-Pyridone (100.0 g, 1.05 mol) to the alkaline solution.

Stir until fully dissolved. The solution will be clear to slightly yellow.[1]

Cool the reaction mixture to 0–5°C using a jacketed chiller.

Step 2: Controlled Bromination
Load Bromine (370.0 g, ~118 mL, 2.31 mol) into a pressure-equalizing addition funnel or

dosing pump.
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Critical Control Point: Ensure the dosing lines are compatible with elemental bromine

(Teflon/PTFE).[1]

Add Bromine dropwise to the reactor over 60–90 minutes.

Thermodynamic Control: Maintain internal temperature < 10°C.[1] The reaction is highly

exothermic.

Observation: A thick precipitate will begin to form as the reaction progresses.

Step 3: Completion and Isolation
After addition is complete, allow the slurry to warm to Room Temperature (20–25°C) and stir

for an additional 2 hours to ensure complete conversion.

Filter the solids using a centrifuge or Nutsche filter.[1]

Wash the filter cake with Cold Water (3 x 100 mL) to remove residual KBr and unreacted

base.[1]

Drying: Dry the solid in a vacuum oven at 60°C until constant weight.

Step 4: Purification (Recrystallization)[1]
Solvent System: Ethanol/Water (80:[1]20) or Glacial Acetic Acid (for ultra-high purity).[1]

Dissolve the crude solid in boiling solvent.

Hot filter (if necessary) to remove insoluble particulates.[1]

Cool slowly to 4°C to induce crystallization.[1]

Filter and dry.[1][6]

Process Safety & Troubleshooting
Hazard Management[1]

Bromine Handling:ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline

ng-star-inserted">
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is volatile, toxic, and corrosive. All transfers must occur in a closed system or well-ventilated
fume hood. Keep a 10% Sodium Thiosulfate solution nearby to neutralize spills.[1]

Exotherm: The deprotonation and bromination steps are exothermic. Failure to control

temperature (<10°C) during addition may lead to poly-bromination or runaway conditions.[1]

Troubleshooting Guide
Issue Probable Cause Corrective Action

Low Yield Incomplete precipitation

Adjust pH to neutral (pH 6-7)

with dilute HCl after reaction to

maximize precipitation.

Colored Impurities Oxidation byproducts

Recrystallize from

Ethanol/Water with activated

charcoal treatment.[1]

Sticky/Oily Product Temperature too high

Ensure addition temp is <10°C.

High temps can degrade the

pyridone ring.

Analytical Specifications
Verify the product identity and purity using the following parameters:

Appearance: Off-white to pale yellow crystalline solid.[1]

Melting Point: > 250°C (decomposition often occurs before distinct melting; literature varies,

comparison with standard recommended).

1H NMR (DMSO-d6):

~12.0 ppm (Broad s, 1H, NH/OH tautomer)

ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-

inserted">

~8.2 ppm (s, 2H, H-2 and H-6). Note: The absence of H-3/H-5 signals confirms
substitution.
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Mass Spectrometry (ESI+): m/z = 251, 253, 255 (1:2:1 isotopic pattern characteristic of

dibromo compounds).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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